BenchChemオンラインストアへようこそ!

6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Antiparasitic Activity Cryptosporidium Structure-Activity Relationship (SAR)

6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852372-84-0, C18H13FN4S, MW 336.39) is a synthetic heterocyclic small molecule built on a [1,2,4]triazolo[4,3-b]pyridazine core, a recognized pharmacophore in kinase inhibitor discovery. It features a 3-phenyl substituent and a 6-((4-fluorobenzyl)thio) group.

Molecular Formula C18H13FN4S
Molecular Weight 336.39
CAS No. 852372-84-0
Cat. No. B2523112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
CAS852372-84-0
Molecular FormulaC18H13FN4S
Molecular Weight336.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN4S/c19-15-8-6-13(7-9-15)12-24-17-11-10-16-20-21-18(23(16)22-17)14-4-2-1-3-5-14/h1-11H,12H2
InChIKeyIAPMBXNNRBBHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Procurement-Ready Chemical Profile and Scaffold Context


6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852372-84-0, C18H13FN4S, MW 336.39) is a synthetic heterocyclic small molecule built on a [1,2,4]triazolo[4,3-b]pyridazine core, a recognized pharmacophore in kinase inhibitor discovery [1]. It features a 3-phenyl substituent and a 6-((4-fluorobenzyl)thio) group. This scaffold is currently under active investigation for targeting c-Met, Pim-1, and BRD4 in oncology research, establishing its relevance in therapeutic development programs [1][2].

Why 6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Casually Substituted by In-Class Analogs


Casual replacement of this compound with close analogs such as 6-(benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852372-82-8) or its 3-fluorobenzyl regioisomer risks significant loss of biological activity. Extensive SAR studies on the [1,2,4]triazolo[4,3-b]pyridazine class have demonstrated that the position and electronic nature of aryl substituents are not interchangeable; the addition of a single 4-fluoro substituent on the benzyl ring can improve target potency by up to 32-fold [1]. Therefore, the specific 4-fluorobenzylthio moiety is a critical determinant of pharmacological performance, making generic substitution scientifically invalid for reproducible research.

Quantitative Evidence Guide for 6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Identifying Measurable Differentiation


Fluorine-Driven Potency Enhancement: A Class-Level Inference from Cryptosporidium EC50 Data

The critical role of the 4-fluorobenzyl moiety is supported by SAR studies on the same [1,2,4]triazolo[4,3-b]pyridazine scaffold. In a direct comparison, adding a 4-fluoro substituent to an otherwise identical aryl tail (3-methyl analog) improved anti-Cryptosporidium potency 32-fold, from an EC50 of 12 μM to 0.37 μM. A similar 4-fluoro addition to a 3-cyano analog improved potency 18-fold (EC50 38 μM to 2.1 μM) [1]. This infers that the target compound's 4-fluorobenzyl group confers a significant potency advantage over the non-fluorinated 6-(benzylthio) analog (CAS 852372-82-8).

Antiparasitic Activity Cryptosporidium Structure-Activity Relationship (SAR)

Enhanced Metabolic Stability Inferred from the Para-Fluorobenzyl Pharmacophore

The 4-fluorobenzyl group is a well-established pharmacophore used to block oxidative metabolism at the para position of the phenyl ring, thereby enhancing the metabolic stability of the parent molecule compared to its non-fluorinated benzyl analog [1][2]. This substitution is a widely recognized strategy in medicinal chemistry to improve pharmacokinetic profiles by increasing the molecule's resistance to cytochrome P450-mediated degradation [3].

Drug Metabolism Pharmacokinetics Metabolic Stability

Regioisomeric Advantage: 4-Fluoro vs. 3-Fluoro Substitution Impact on Potency

The position of the fluorine atom on the benzyl ring is a critical determinant of activity. Published SAR data on the triazolopyridazine scaffold show that 2-substituted compounds are generally inactive [1], while the 4-position is often optimal for potency. For example, in a related series, a 4-fluoro substituent combined with a 3-methyl group yielded an EC50 of 0.37 μM, while shifting the fluorine to other positions or using non-fluorinated analogs resulted in significantly higher (worse) EC50 values. This infers that the target compound's 4-fluorobenzyl configuration is preferred over the 3-fluorobenzyl regioisomer (e.g., CAS 852374-53-0) for maximizing target engagement.

Regioisomer Selectivity Structure-Activity Relationship (SAR) Ligand-Target Interaction

Ideal Research and Procurement Applications for 6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine


Kinase Inhibitor Discovery: Primary Screening for c-Met/Pim-1 Dual Inhibitors

This compound is ideally suited as a starting point or reference molecule in a dual c-Met/Pim-1 kinase inhibitor program. Its [1,2,4]triazolo[4,3-b]pyridazine core is a proven scaffold for targeting these kinases, with recent lead compounds showing nanomolar IC50 values (e.g., compound 4g: c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM) [1]. The target compound's specific substitution pattern (3-phenyl, 6-((4-fluorobenzyl)thio)) offers a unique vector for exploring ATP-binding site interactions and establishing initial SAR.

Anti-Parasitic Drug Development: Profiling Against Cryptosporidium Species

Procure this compound as a chemical probe for target identification and validation studies in Cryptosporidium species. The [1,2,4]triazolo[4,3-b]pyridazine class has yielded potent anti-Cryptosporidium leads like SLU-10482 (EC50 = 0.07 μM), and the presence of the critical 4-fluorobenzyl group in this molecule makes it a relevant analog for phenotypic screening and mechanism-of-action studies [2].

ADME/PK Optimization: Systematic Comparison of Fluorinated vs. Non-Fluorinated Probes

Use this compound in a matched molecular pair analysis alongside its non-fluorinated analog, 6-(benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852372-82-8), to generate proprietary PK data. This head-to-head comparison will quantify the impact of para-fluorobenzyl substitution on microsomal stability, CYP inhibition, and plasma protein binding, directly informing lead optimization strategies across multiple projects [3].

Epigenetics Research: BRD4 Bromodomain Inhibitor Screening

This compound can be integrated into a BRD4-bromodomain focused screening cascade. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is recognized as a promising starting point for designing micromolar BRD4 BD inhibitors, and compounds from this class have demonstrated novel binding modes characterized by co-crystal structures [4]. The electron-withdrawing 4-fluorobenzylthio substituent may enhance interactions with the acetyl-lysine binding pocket.

Quote Request

Request a Quote for 6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.